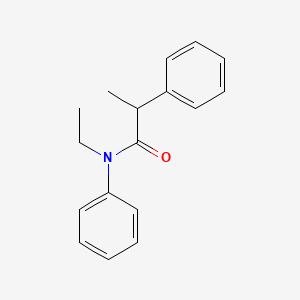

N-ethyl-N,2-diphenylpropanamide

Description

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.345 |

IUPAC Name |

N-ethyl-N,2-diphenylpropanamide |

InChI |

InChI=1S/C17H19NO/c1-3-18(16-12-8-5-9-13-16)17(19)14(2)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3 |

InChI Key |

VQLXCWUIRJTSPO-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of N-ethyl-N,2-diphenylpropanamide, highlighting differences in substituents, molecular weight, and functional properties:

Key Observations :

- Electronic Effects: The cyano group in 2-cyano-N-ethyl-N,3-diphenylpropanamide enhances polarity, which may influence solubility and binding affinity in pharmacological contexts .

- Simplified Derivatives : N-Ethyl-N-phenylpropanamide lacks the C2 phenyl group, simplifying synthesis but reducing structural complexity .

Pharmacological Analogs

These ureas exhibit high α2C-AR selectivity but poor brain penetration, suggesting that amide analogs like this compound could be optimized for peripheral effects (e.g., vasoconstriction) .

Physical and Spectroscopic Properties

- NMR Data: 3,3-dicyano-N,2-diphenylpropanamide () shows characteristic ¹³C NMR peaks for cyano (~115 ppm) and carbonyl (~170 ppm) groups. These patterns can guide spectral interpretation for this compound .

- Solubility: Analogs like 3-cyclohexyl-N,2-diphenylpropanamide exhibit solubility in nonpolar solvents (e.g., cyclohexane), suggesting similar behavior for the target compound .

Preparation Methods

Carbodiimide Reagents and Mechanism

Carbodiimide-based coupling agents, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for amide bond formation between carboxylic acids and amines. EDC activates the carboxylic acid to form an active O-acylisourea intermediate, which reacts with the amine nucleophile to yield the amide. For N-ethyl-N,2-diphenylpropanamide, this method involves:

-

Activation of 2-phenylpropanoic acid : The carboxylic acid group of 2-phenylpropanoic acid reacts with EDC in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to form the intermediate.

-

Nucleophilic attack by N-ethylaniline : The secondary amine N-ethylaniline displaces the EDC-derived leaving group, forming the tertiary amide.

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents like DMF enhance reagent solubility and stabilize the intermediate.

-

Temperature : Reactions typically proceed at room temperature (20–25°C) to minimize side reactions.

-

Catalysts : Hydroxybenzotriazole (HOBt) or HOAt may be added to suppress racemization and improve yields.

Yield : Reported yields for analogous amide couplings using EDC range from 75% to 85%, depending on steric hindrance and amine basicity.

Acid Chloride Aminolysis

Synthesis of 2-Phenylpropanoyl Chloride

The acid chloride route offers a high-yielding pathway for amide synthesis. 2-Phenylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 2-phenylpropanoyl chloride, a highly electrophilic species.

Key Steps :

-

Chlorination :

Reaction conditions: Reflux in anhydrous DCM or THF under nitrogen. -

Aminolysis with N-Ethylaniline :

The acid chloride reacts with N-ethylaniline in the presence of a base (e.g., triethylamine) to scavenge HCl:

Challenges and Solutions

-

Moisture Sensitivity : Acid chlorides hydrolyze readily; thus, reactions require anhydrous conditions.

-

Byproduct Management : Bases like triethylamine or DMAP improve reaction efficiency by neutralizing HCl.

Yield : This method typically achieves 70–80% yield, with purity >95% confirmed by HPLC.

Reductive Amination of Keto Intermediates

Hydrogenation of Imine Precursors

Reductive amination offers an alternative route by condensing a ketone (e.g., 2-phenylpropanal) with N-ethylaniline to form an imine, followed by hydrogenation to the amide. While less common for tertiary amides, this method is viable with optimized catalysts.

Procedure :

Optimization Insights from Patents

-

Catalyst Loading : 2–4% Pt/C achieves near-quantitative conversion at 40–55°C.

-

Buffer Systems : Phosphoric acid-sodium dihydrogen phosphate buffers (pH 3) stabilize intermediates and prevent over-reduction.

Yield : Patent data report yields up to 99.8% for structurally related amides under optimized conditions.

Alkylation of Primary Amides

Sequential Ethylation and Phenylation

While less direct, alkylation of pre-formed amides provides a route to install the ethyl and phenyl groups on nitrogen. For example, N-phenyl-2-phenylpropanamide can be ethylated using diethyl sulfate or ethyl iodide.

Reaction Scheme :

-

Primary Amide Synthesis :

-

N-Ethylation :

Limitations

-

Regioselectivity : Over-alkylation may occur, necessitating controlled stoichiometry.

-

Solvent Choice : Polar solvents like acetonitrile improve reagent miscibility.

Yield : Yields for analogous alkylations range from 60% to 70%, with chromatographic purification required.

Comparative Analysis of Synthetic Routes

Analytical Characterization and Validation

Spectroscopic Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-N,2-diphenylpropanamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic acyl substitution or condensation reactions. Key parameters include solvent choice (e.g., dichloromethane or DMF for solubility), temperature control (40–60°C), and stoichiometric ratios of reactants. Catalytic agents like Hünig’s base may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments and confirms substituent positions. For example, amide protons typically resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: ~295.4 g/mol).

- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond angles and confirms stereochemistry, as demonstrated in related N-ethylpropanamide derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer : Discrepancies in yields or side products may arise from variations in reaction conditions (e.g., moisture sensitivity, trace impurities). Systematic approaches include:

- Reproducibility Trials : Replicate reactions under inert atmospheres (argon/glovebox) to exclude oxidative byproducts .

- Analytical Cross-Validation : Use HPLC-MS to track intermediate formation and quantify side products .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict competing reaction pathways and identify kinetic vs. thermodynamic control .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates non-covalent interactions with enzymes or receptors, guiding functionalization strategies for biological applications .

- Reactivity Descriptors : Fukui indices (derived from DFT) identify electrophilic/nucleophilic sites, aiding in predicting regioselectivity for halogenation or cross-coupling reactions .

Q. What experimental approaches are used to investigate the biological interactions of this compound with cellular targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Kinetic studies (e.g., Michaelis-Menten plots) assess competitive/non-competitive inhibition using purified enzymes .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy visualizes intracellular localization .

- In Vitro Toxicity Screening : MTT assays on cell lines (e.g., HEK-293) evaluate cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.